molecular formula C16H7N5O6 B1396171 (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile CAS No. 1313852-41-3

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile

Cat. No.: B1396171
CAS No.: 1313852-41-3
M. Wt: 365.26 g/mol
InChI Key: XANRPPRMVMGKHM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the generation of reactive intermediates, which can further react with biological molecules, leading to various effects . The pathways involved in these reactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile is unique due to its specific structure and the presence of multiple nitro groups. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-(2,4,7-trinitro-4a,9a-dihydrofluoren-9-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRPPRMVMGKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile
Reactant of Route 2
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile

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